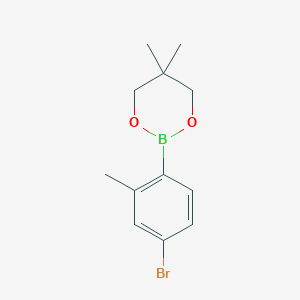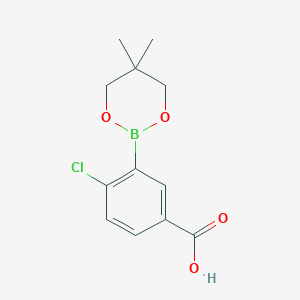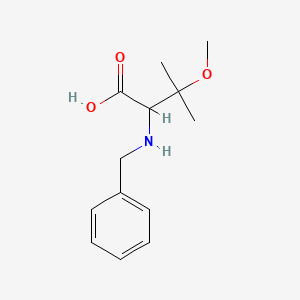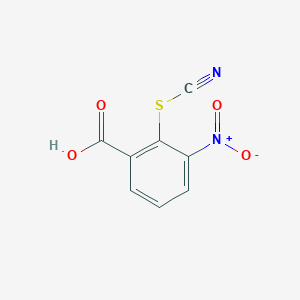![molecular formula C23H23NO5S B6363174 N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide CAS No. 1253527-86-4](/img/structure/B6363174.png)
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide, more commonly known as BOP-NHF, is a reagent used in organic synthesis for a variety of purposes. It is a highly versatile reagent that can be used for a variety of reactions, including alkylation, acylation, and amination. BOP-NHF can also be used as a catalyst in a variety of reactions, including Diels-Alder reactions and the Biginelli reaction. BOP-NHF is a relatively new reagent, having been first synthesized in 2001. Since then, it has been widely studied and used in organic synthesis due to its versatility and ease of use.
科学的研究の応用
BOP-NHF has been used for a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including polymers, peptides, and small molecules. Additionally, BOP-NHF has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antiviral drugs. BOP-NHF has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. Finally, BOP-NHF has been used in the synthesis of catalysts, such as palladium-based catalysts.
作用機序
The mechanism of action of BOP-NHF is not fully understood. However, it is believed that BOP-NHF acts as a catalyst for various reactions. In particular, BOP-NHF is believed to act as a protonation catalyst, which increases the rate of reactions by protonating the reactants. Additionally, BOP-NHF is believed to act as a Lewis acid, which increases the reactivity of the reactants. Finally, BOP-NHF is believed to act as a nucleophile, which increases the rate of reactions by providing a nucleophile to react with the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOP-NHF are not well understood. However, it is believed that BOP-NHF does not have any significant biochemical or physiological effects in humans or animals. Additionally, BOP-NHF is not known to be toxic or carcinogenic.
実験室実験の利点と制限
The advantages of using BOP-NHF in laboratory experiments include its high reactivity and its ability to catalyze a variety of reactions. Additionally, BOP-NHF is relatively inexpensive and easy to obtain. The limitations of using BOP-NHF in laboratory experiments include its low solubility in water and its instability in the presence of light and oxygen.
将来の方向性
The future directions for the use of BOP-NHF include the development of new catalysts and the development of new pharmaceuticals. Additionally, BOP-NHF could be used to synthesize a variety of nanomaterials, such as carbon nanotubes and graphene. Finally, BOP-NHF could be used to synthesize a variety of polymers and peptides.
合成法
BOP-NHF is synthesized using a three-step process. The first step involves the reaction of 4-benzyloxy-phenylmethanesulfonyl chloride with N-hydroxyformamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product, BOP-NHF, in high yields. The second step is the reaction of BOP-NHF with a base, such as potassium carbonate, in the presence of an acid, such as hydrochloric acid. This reaction yields the desired product in high yields. The third step is the reaction of BOP-NHF with an amine, such as aniline, in the presence of a base, such as potassium carbonate. This reaction yields the desired product in high yields.
特性
IUPAC Name |
N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPTGSUFIXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)



![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)


![(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine](/img/structure/B6363185.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)